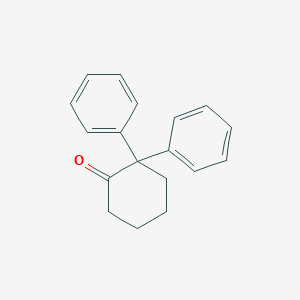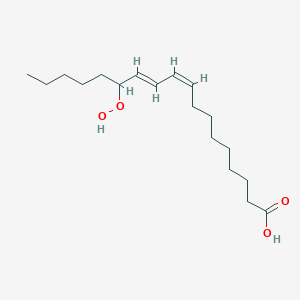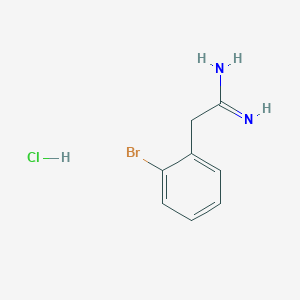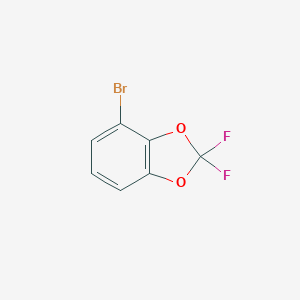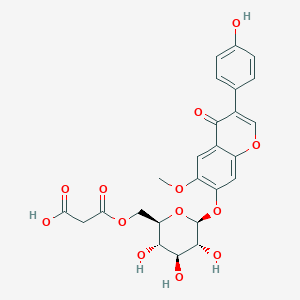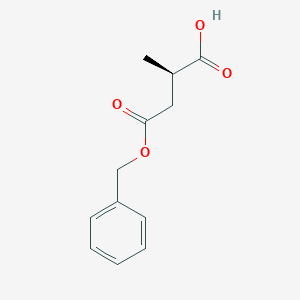
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. It is commonly referred to as methyl phenyl succinate and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of methyl phenyl succinate is not well understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in certain reactions.
Biochemische Und Physiologische Effekte
Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl phenyl succinate in lab experiments is its high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
1. Development of new synthetic methods for the preparation of methyl phenyl succinate.
2. Investigation of the mechanism of action of methyl phenyl succinate in various reactions.
3. Exploration of the potential pharmacological properties of methyl phenyl succinate.
4. Evaluation of the toxicity and safety of methyl phenyl succinate in animal models.
5. Development of new applications for methyl phenyl succinate in organic synthesis.
Synthesemethoden
Methyl phenyl succinate can be synthesized through the esterification of succinic acid with methanol and benzyl alcohol using a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Methyl phenyl succinate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Eigenschaften
CAS-Nummer |
143225-23-4 |
|---|---|
Produktname |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2R)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
VCTNZSZUTRPODK-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonyme |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
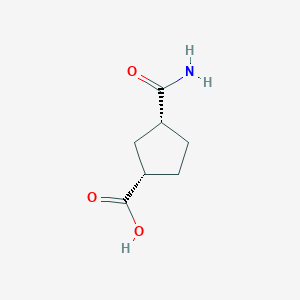
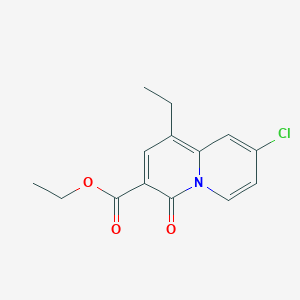
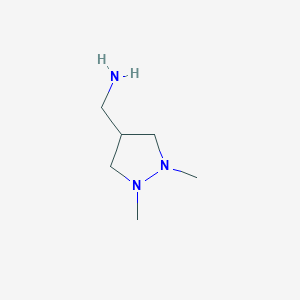
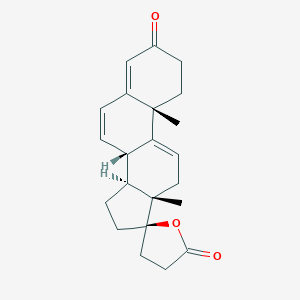
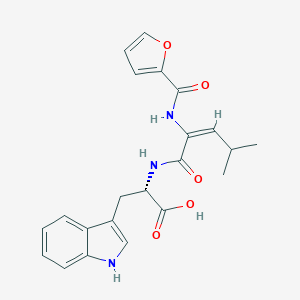

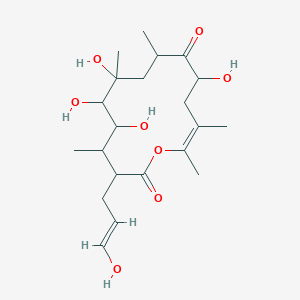
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
